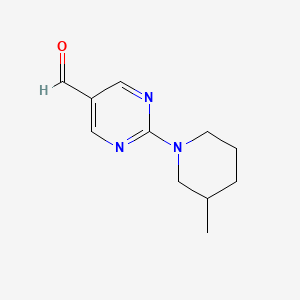

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

Description

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 3-methylpiperidinyl substituent at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring.

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWJFOFMSYFRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215988 | |

| Record name | 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-54-2 | |

| Record name | 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 3-methylpiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

Reduction: 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

1.1. Cancer Research

Recent studies have highlighted the compound's role in developing inhibitors targeting specific kinases involved in cancer progression. For instance, derivatives of pyrimidine compounds have shown promise as inhibitors of PI3Kδ, an enzyme implicated in several cancers. The synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde allows for modifications that enhance potency and selectivity against cancer cell lines .

1.2. Anti-inflammatory Properties

The compound's ability to inhibit pathways involved in inflammation has been documented. Research indicates that derivatives can modulate immune responses, making them potential candidates for treating autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The design of these compounds focuses on optimizing their interaction with immune system targets to reduce adverse effects while maintaining efficacy .

3.1. Development of Selective PI3Kδ Inhibitors

A case study focused on synthesizing a series of pyrimidine derivatives, including this compound, demonstrated their effectiveness as selective PI3Kδ inhibitors. The study reported IC50 values indicating high potency against the target enzyme, showcasing the compound's potential in cancer therapeutics .

3.2. Anti-inflammatory Drug Candidates

Another study explored the anti-inflammatory properties of modified pyrimidines derived from this compound. The research found that certain derivatives significantly reduced inflammation markers in preclinical models, suggesting their utility in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Impact:

- Silyl/Alkynyl Groups (e.g., tert-Butyldimethylsilylethynyl) : Improve steric bulk and stability, enabling enantioselective reactions on crystal surfaces .

- Methylthio/Chloro Groups : Increase electrophilicity at the pyrimidine core, facilitating nucleophilic substitution reactions in library synthesis (e.g., 900-membered pyrrolopyrimidine library with 83% average purity) .

Biological Activity

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3-methylpiperidine moiety and an aldehyde functional group , which contributes to its unique chemical reactivity and biological properties. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit key enzymes involved in cellular processes:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to antiproliferative effects on cancer cells.

- Epidermal Growth Factor Receptor (EGFR) : The compound may modulate signaling pathways associated with cell growth and survival, making it a candidate for cancer therapy.

Biological Activity Overview

The compound has demonstrated various biological activities through in vitro studies:

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| Inhibition of DHFR | 0.018 | Cancer cells |

| Inhibition of EGFR | 0.025 | Tumor growth |

| Antimicrobial Activity | 0.5 | Bacterial strains |

These values indicate potent activity against the respective targets, suggesting that the compound could be effective in treating conditions related to these pathways.

1. Anticancer Activity

In a study examining the anticancer potential of various pyrimidine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were notably lower than those of reference drugs, indicating superior efficacy in inhibiting cell proliferation.

2. Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In models of Alzheimer's disease, it was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission degradation. This dual inhibition suggests potential for cognitive enhancement therapies .

3. Antimicrobial Properties

Another study demonstrated that this compound possesses antimicrobial properties against various bacterial strains, with an IC50 value indicating effective inhibition at micromolar concentrations. This activity is particularly relevant in the context of rising antibiotic resistance .

Comparative Analysis

When compared with similar compounds, such as 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and other piperidine derivatives, this compound shows unique biological profiles due to its specific functional groups and structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.